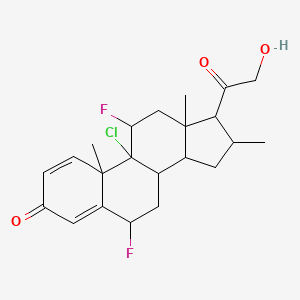

9-Chloro-6,11-difluoro-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Halocortolone est un corticostéroïde glucocorticoïde synthétique avec la formule chimique C22H27ClF2O3 et une masse molaire de 412,90 g·mol−1 . Il est connu pour ses propriétés anti-inflammatoires et immunosuppressives puissantes. Malgré son profil pharmacologique prometteur, Halocortolone n'a jamais été commercialisé .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Halocortolone est synthétisé par une série de réactions chimiques impliquant l'halogénation et la modification des stéroïdes. La synthèse commence généralement avec un squelette stéroïdien, qui subit une halogénation pour introduire des atomes de chlore et de fluor à des positions spécifiques. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et de températures contrôlées pour assurer l'introduction sélective des halogènes .

Méthodes de Production Industrielle

La production industrielle de Halocortolone impliquerait probablement de grands réacteurs chimiques où le squelette stéroïdien est soumis à l'halogénation et à d'autres réactions de modification dans des conditions contrôlées. Le processus comprendrait des étapes de purification pour isoler le produit souhaité et éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de Réactions

Halocortolone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.

Substitution : Remplacement d'un atome ou d'un groupe par un autre.

Réactifs et Conditions Communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des halogènes comme le chlore (Cl2) et le fluor (F2) en présence de catalyseurs.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des stéroïdes déhalogénés .

Applications de la Recherche Scientifique

Chimie : Utilisé comme composé modèle pour étudier l'halogénation et la chimie des stéroïdes.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression génique.

Médecine : Exploré pour ses propriétés anti-inflammatoires et immunosuppressives, bien qu'il n'ait jamais été commercialisé.

Mécanisme d'Action

Halocortolone exerce ses effets en se liant au récepteur des glucocorticoïdes, ce qui entraîne des modifications de l'expression génétique. Cette liaison entraîne une diminution de la vasodilatation, une réduction de la perméabilité des capillaires et une diminution de la migration des leucocytes vers les sites d'inflammation. Ces effets contribuent à ses propriétés anti-inflammatoires et immunosuppressives .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study halogenation and steroid chemistry.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its anti-inflammatory and immunosuppressive properties, although it was never marketed.

Mécanisme D'action

Halocortolone exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation. These effects contribute to its anti-inflammatory and immunosuppressive properties .

Comparaison Avec Des Composés Similaires

Composés Similaires

Hydrocortisone : Un glucocorticoïde naturel avec des propriétés anti-inflammatoires similaires.

Prednisolone : Un glucocorticoïde synthétique utilisé pour traiter diverses affections inflammatoires et auto-immunes.

Dexamethasone : Un glucocorticoïde synthétique puissant ayant une durée d'action plus longue que celle d'Halocortolone

Unicité

Halocortolone est unique en raison de son motif d'halogénation spécifique, qui contribue à son profil pharmacologique distinct. La présence d'atomes de chlore et de fluor à des positions spécifiques améliore son affinité de liaison au récepteur des glucocorticoïdes, ce qui en fait un agent anti-inflammatoire puissant .

Propriétés

IUPAC Name |

9-chloro-6,11-difluoro-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClF2O3/c1-11-6-13-14-8-16(24)15-7-12(27)4-5-21(15,3)22(14,23)18(25)9-20(13,2)19(11)17(28)10-26/h4-5,7,11,13-14,16,18-19,26H,6,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRXSOUHUFBPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)F)Cl)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865145 |

Source

|

| Record name | 9-Chloro-6,11-difluoro-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)

![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)

![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)